(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 4-chlorophenylfuran, tetrahydrothiophene, and thiazolidinone derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Combining 4-chlorophenylfuran with thiazolidinone derivatives under acidic or basic conditions to form intermediate compounds.
Cyclization: Formation of the thiazolidinone ring through cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Oxidation and Reduction: Adjusting the oxidation states of sulfur and other elements in the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its unique structure allows for the targeting of specific biological pathways, which can be exploited for therapeutic purposes.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C18H14ClNO4S3 |
---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14ClNO4S3/c19-12-3-1-11(2-4-12)15-6-5-14(24-15)9-16-17(21)20(18(25)26-16)13-7-8-27(22,23)10-13/h1-6,9,13H,7-8,10H2/b16-9- |
InChI Key |
ONMFXYFMCMAAMF-SXGWCWSVSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=S |
Origin of Product |
United States |
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